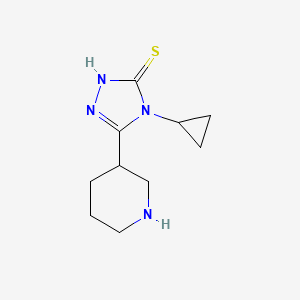
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the cyclopropyl and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole antifungal medication used to treat various fungal infections.
Voriconazole: Another triazole antifungal used for serious fungal infections.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and piperidinyl groups, which may confer distinct biological activities and chemical reactivity .
Biological Activity
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H16N4S
- Molecular Weight : 224.33 g/mol
- CAS Number : 1269152-04-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group in the triazole structure is crucial for its reactivity and biological interactions, particularly in redox reactions and enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | MIC = 12 µg/mL against E. coli | |
| Triazole Derivative B | MIC = 8 µg/mL against S. aureus |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that triazole derivatives can significantly reduce cell viability in various cancer cell lines.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several triazole derivatives on cancer cell lines. The results indicated that the presence of a piperidinyl group enhances the anticancer activity of the triazole scaffold. The study noted that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various triazoles, including our compound of interest. The study highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Properties
Molecular Formula |
C10H16N4S |
|---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h7-8,11H,1-6H2,(H,13,15) |
InChI Key |
VUVPDJDBDLPITM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=S)N2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















